alpha-Tocopherol quinol

Radical scavenging kinetics Hydrogen atom transfer Structure-activity relationship

Standard vitamin E analogs fail to replicate the concerted two-electron redox chemistry of the hydroquinone core. α-Tocopherol quinol (α-TQH₂) fills this gap. - **Superior efficacy:** Peroxyl radical reactivity 6x > α-tocopherol; EPR-confirmed α-tocopheroxyl radical quenching. - **Defined mechanism:** NQO1 enzymatic recycling (Km=370 µM); positive control for membrane peroxidation assays. - **Reliable supply:** BenchChem ensures rigorous purity specifications for ex vivo LDL & liposome studies.

Molecular Formula C29H52O3
Molecular Weight 448.7 g/mol
CAS No. 14721-75-6
Cat. No. B12073411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Tocopherol quinol
CAS14721-75-6
Molecular FormulaC29H52O3
Molecular Weight448.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
InChIInChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3
InChIKeyJOURHZSBLWSODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Tocopherol Quinol: Redox Chemistry and Comparator Profile


alpha-Tocopherol quinol (α-TQH₂; CAS 14721-75-6), also referred to as alpha-tocopheryl hydroquinone, is the two-electron-reduced hydroquinone form of alpha-tocopheryl quinone (α-TQ), the primary oxidation metabolite of alpha-tocopherol (α-TOH, vitamin E). Unlike its chromanol parent α-TOH, α-TQH₂ possesses a 1,4-benzenediol (hydroquinone) core that enables concerted two-electron donation, a stoichiometric factor of ~1.9–2.0 for radical reduction, and enzymatic regeneration via human NAD(P)H:quinone oxidoreductase (NQO1) [1]. It is a lipid-soluble prenylquinol naturally detected in thylakoid and mitochondrial membranes, where its antioxidant function has been proposed to complement that of α-TOH and ubiquinol [2]. The compound is not a direct dietary constituent but is formed endogenously through enzymatic reduction of α-TQ, positioning it as a redox-cycling antioxidant metabolite within the vitamin E system [3].

Why Generic Substitutes Cannot Replace alpha-Tocopherol Quinol


Substituting α-TQH₂ with α-tocopherol (α-TOH), ubiquinol-10 (UQH₂-10), or other vitamin E analogs in experimental protocols is invalid because the hydroquinone moiety confers a fundamentally distinct redox mechanism. α-TQH₂ acts as a two-electron donor with a second-order rate constant for hydrogen donation (1.0 × 10⁴ M⁻¹ s⁻¹ with galvinoxyl) that exceeds α-TOH by 4.2-fold and UQH₂-10 by 1.7-fold, and its peroxyl radical reactivity relative to α-TOH is 6.0-fold higher [1]. Critically, α-TQH₂ functions as a three-mode antioxidant in low-density lipoprotein (LDL): it instantaneously reduces ubiquinone-10 to ubiquinol, directly intercepts aqueous peroxyl radicals, and quenches α-tocopheroxyl radical by electron paramagnetic resonance-demonstrated electron transfer—activities not exhibited by α-TOH alone [2]. In liposomal lipid peroxidation models, the corrected inhibition order ranks α-TQH₂ > plastoquinol-9 > α-TOH > UQH₂-10 at equimolar loadings, underscoring that interchange with α-TOH or UQH₂-10 would produce quantitatively different antioxidant outcomes [3]. Furthermore, γ-tocopherol-derived quinones exhibit pro-oxidant cytotoxicity not observed with the α-tocopherol-derived hydroquinone, making isomeric substitution potentially confounding in cell-based studies [4].

Quantitative Differentiation Against Structural and Functional Analogs


Hydrogen-Donating Rate Constants vs. Tocopherol and Ubiquinol

In a direct head-to-head comparison using the stable phenoxyl radical galvinoxyl as a hydrogen-atom acceptor, α-TQH₂ exhibited a second-order rate constant (k₂) of 1.0 × 10⁴ M⁻¹ s⁻¹ at 25°C in ethanol. This value exceeds that of ubiquinol-10 (UQH₂-10; k₂ = 6.0 × 10³ M⁻¹ s⁻¹) by a factor of 1.7× and surpasses α-tocopherol (α-TOH; k₂ = 2.4 × 10³ M⁻¹ s⁻¹) by a factor of 4.2×. The stoichiometric number for galvinoxyl reduction was 1.9 for α-TQH₂ and 2.0 for UQH₂-10, consistent with two-electron hydroquinone oxidation, compared with 1.0 for the monophenolic α-TOH [1]. This demonstrates that the hydroquinone core of α-TQH₂ imparts functionally distinct H-donating kinetics that are not attainable with the chromanol ring of α-TOH.

Radical scavenging kinetics Hydrogen atom transfer Structure-activity relationship

Peroxyl Radical Reactivity in Competition Kinetic Assays

In a competition assay using N,N′-diphenyl-p-phenylenediamine (DPPD) as a reference peroxyl-radical trap, the relative reactivities toward peroxyl radicals were quantified as 6.0 for α-TQH₂, 1.9 for UQH₂-10, and 1.0 for α-TOH (set as baseline) [1]. This means α-TQH₂ is 6.0× more reactive toward chain-propagating peroxyl radicals than its parent α-TOH. Notably, despite this elevated intrinsic reactivity, the net antioxidant efficacy in bulk-phase methyl linoleate oxidation followed an inverse order (TOH > UQH₂ > TQH₂) due to rapid autoxidation of the hydroquinones—a kinetic phenomenon that makes the combination of α-TQH₂ and α-TOH synergistic rather than merely additive [1].

Peroxyl radical trapping Competition kinetics Lipid peroxidation initiation

Liposomal Lipid Peroxidation Inhibition Ranking

Kruk et al. (1997) compared α-TQH₂, plastoquinol-9 (PQH₂-9), ubiquinol-10 (UQH₂-10), and α-TOH in Fe²⁺-H₂O₂-induced lipid peroxidation of egg yolk lecithin liposomes. After correcting for antioxidant consumption during the initiation phase, the inhibition order at 5 mol% loading was α-TQH₂ > PQH₂-9 > α-TOH > UQH₂-10 [1]. The autoxidation rate constants under molecular oxygen (Tris buffer, pH 6.5) were 0.413 M⁻¹ s⁻¹ (UQH₂-10), 0.268 M⁻¹ s⁻¹ (α-TQH₂), 0.154 M⁻¹ s⁻¹ (PQH₂-9), and 0.022 M⁻¹ s⁻¹ (α-TOH), revealing that α-TQH₂ is ~12-fold more susceptible to autoxidation than α-TOH yet still achieves superior net peroxidation inhibition after correction—indicating that its radical-scavenging efficiency compensates for competitive autoxidative loss within the membrane [1].

Membrane lipid peroxidation Liposome model Fenton chemistry

NQO1-Mediated Enzymatic Regeneration Efficiency

Siegel et al. (1997) characterized the reduction of α-tocopheryl quinone (α-TQ) to α-TQH₂ by purified human NAD(P)H:quinone oxidoreductase (NQO1). The kinetic parameters were Km = 370 µM, kcat = 5.6 × 10³ min⁻¹, and catalytic efficiency kcat/Km = 15 min⁻¹ µM⁻¹ [1]. A direct comparison revealed that α-TQ is reduced by NQO1 more efficiently than coenzyme Q10 (CoQ10), establishing a preferential enzymatic route for maintaining the hydroquinone antioxidant pool [1]. In CHO cells stably transfected with human NQO1, elevated NQO1 activity correlated with higher intracellular α-TQH₂ levels and more efficient inhibition of cumene hydroperoxide-induced lipid peroxidation relative to NQO1-deficient controls [1].

NQO1 reductase Quinone reduction kinetics Cellular antioxidant regeneration

Multifunctional Protection of LDL Lipids

Neuzil et al. (1997) demonstrated that α-TQH₂, when added to isolated human LDL, strongly inhibited or completely prevented the (per)oxidation of ubiquinol-10 (CoQ10H₂), α-tocopherol (α-TOH), and both surface and core LDL lipids across five distinct oxidizing conditions: aqueous peroxyl radicals, lipophilic peroxyl radicals, Cu²⁺, soybean lipoxygenase, and Ham's F-10 medium ± human monocyte-derived macrophages [1]. The antioxidant activity of α-TQH₂ was explicitly reported as superior to that of several other lipophilic hydroquinones, including endogenous CoQ10H₂—regarded as LDL's first line of antioxidant defense [1]. Three mechanistically independent activities were documented: (i) instantaneous reduction of LDL's ubiquinone-10 to CoQ10H₂; (ii) direct interception of aqueous peroxyl radicals independent of CoQ10H₂ and α-TOH content; and (iii) rapid quenching of α-tocopheroxyl radical, confirmed by EPR spectroscopy [1].

LDL oxidation Atherogenesis model Multimodal antioxidant

Singlet Oxygen Quenching Activity Among Prenylquinols

Gruszka et al. (2008) determined singlet oxygen (¹O₂) quenching rate constants for tocopherols, tocotrienols, and biological prenyllipids in organic solvents of varying polarity. Among the prenylquinols tested—α-tocopherolquinol, ubiquinol, and plastoquinol—α-tocopherolquinol was the most active scavenger of singlet oxygen [1]. This ranking positions α-TQH₂ as the prenylquinol of choice for studies involving Type II photosensitized oxidation, where ¹O₂ is the primary damaging species. The quenching activity was attributed to the chromanol/quinol ring system, with activity scaling with methyl substitution and solvent polarity [1].

Singlet oxygen Photo-oxidative stress Prenylquinol ranking

Validated Application Scenarios


Multifunctional Probe for Lipoprotein Oxidation Research

α-TQH₂ is the only lipophilic antioxidant documented to simultaneously protect ubiquinol-10, α-tocopherol, and core LDL lipids through three independent mechanisms—ubiquinone reduction, direct aqueous peroxyl radical interception, and α-tocopheroxyl radical quenching (EPR-confirmed) [1]. This multimechanistic profile, superior to endogenous CoQ10H₂, makes α-TQH₂ the compound of choice for ex vivo LDL oxidation studies employing AAPH, Cu²⁺, lipoxygenase, or macrophage-mediated oxidizing conditions, where single-mechanism antioxidants such as α-TOH or probucol incompletely recapitulate the protective phenotype [1].

Benchmarking Prenylquinol Hierarchy in Membrane Peroxidation

In Fe²⁺-H₂O₂-induced liposomal peroxidation systems, α-TQH₂ occupies the top rank among four natural prenyllipids (α-TQH₂ > plastoquinol-9 > α-tocopherol > ubiquinol-10) after correction for antioxidant consumption [2]. This established hierarchy, combined with its characterized autoxidation rate (k_autox = 0.268 M⁻¹ s⁻¹ in Tris pH 6.5), enables α-TQH₂ to serve as the positive-control benchmark in membrane peroxidation assays where the relative efficacy of prenylquinol antioxidants is the experimental variable [2].

Enzymatically Regulated Probe for NQO1-Dependent Redox Biology

The NQO1-catalyzed reduction of α-tocopheryl quinone to α-TQH₂ is kinetically characterized (Km = 370 µM; kcat = 5.6 × 10³ min⁻¹) and proceeds more efficiently than coenzyme Q10 reduction [3]. This provides a defined experimental system in which intracellular α-TQH₂ levels can be modulated by NQO1 expression or pharmacological inhibition (e.g., dicoumarol), enabling causal dissection of hydroquinone-mediated antioxidant protection in CHO transfection models, microsomal lipid peroxidation assays, and cancer cell lines with differential NQO1 activity [3].

Synergistic Tocopheroxyl Radical Recycling Studies

α-TQH₂ functions synergistically with α-tocopherol: TQH₂ reduces α-tocopheroxyl radical back to α-TOH, while α-TOH suppresses the autoxidation of α-TQH₂ [4]. This reciprocal stabilization, demonstrated in both organic solution and aqueous micelle oxidation of methyl linoleate, makes α-TQH₂ the required co-antioxidant for experimental designs investigating tocopherol-mediated peroxidation phenomena and vitamin E recycling networks, where neither α-TOH nor ubiquinol alone can serve as the reductant in this specific redox couple [4].

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